molecular formula C16H10F2N2O B4268070 2,6-difluoro-N-4-quinolinylbenzamide

2,6-difluoro-N-4-quinolinylbenzamide

Cat. No. B4268070
M. Wt: 284.26 g/mol
InChI Key: YWTPVXUDYCGJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-4-quinolinylbenzamide, also known as DFQA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFQA belongs to the class of benzamide derivatives and has been studied extensively for its biological activities, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-4-quinolinylbenzamide is not fully understood, but it is believed to act through multiple pathways. 2,6-difluoro-N-4-quinolinylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 2,6-difluoro-N-4-quinolinylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 2,6-difluoro-N-4-quinolinylbenzamide has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2,6-difluoro-N-4-quinolinylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,6-difluoro-N-4-quinolinylbenzamide has been found to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases. 2,6-difluoro-N-4-quinolinylbenzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition may have implications for the treatment of diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-4-quinolinylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity and stability make it a reliable candidate for further research. Additionally, 2,6-difluoro-N-4-quinolinylbenzamide has been extensively studied, and its mechanism of action and biological activities are well-understood. However, 2,6-difluoro-N-4-quinolinylbenzamide also has limitations. Its solubility in water is relatively low, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for research on 2,6-difluoro-N-4-quinolinylbenzamide. One area of interest is in the development of 2,6-difluoro-N-4-quinolinylbenzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-difluoro-N-4-quinolinylbenzamide and its implications for the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of new synthetic routes to 2,6-difluoro-N-4-quinolinylbenzamide that may improve its properties and increase its potential for use in drug development.

Scientific Research Applications

2,6-difluoro-N-4-quinolinylbenzamide has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. One of the most significant applications of 2,6-difluoro-N-4-quinolinylbenzamide is in the treatment of cancer. 2,6-difluoro-N-4-quinolinylbenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Additionally, 2,6-difluoro-N-4-quinolinylbenzamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2,6-difluoro-N-quinolin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O/c17-11-5-3-6-12(18)15(11)16(21)20-14-8-9-19-13-7-2-1-4-10(13)14/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTPVXUDYCGJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(quinolin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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